2-[1-(Methylamino)ethyl]phenol hydrochloride 2-[1-(Methylamino)ethyl]phenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1094600-71-1
VCID: VC5785053
InChI: InChI=1S/C9H13NO.ClH/c1-7(10-2)8-5-3-4-6-9(8)11;/h3-7,10-11H,1-2H3;1H
SMILES: CC(C1=CC=CC=C1O)NC.Cl
Molecular Formula: C9H14ClNO
Molecular Weight: 187.67

2-[1-(Methylamino)ethyl]phenol hydrochloride

CAS No.: 1094600-71-1

Cat. No.: VC5785053

Molecular Formula: C9H14ClNO

Molecular Weight: 187.67

* For research use only. Not for human or veterinary use.

2-[1-(Methylamino)ethyl]phenol hydrochloride - 1094600-71-1

Specification

CAS No. 1094600-71-1
Molecular Formula C9H14ClNO
Molecular Weight 187.67
IUPAC Name 2-[1-(methylamino)ethyl]phenol;hydrochloride
Standard InChI InChI=1S/C9H13NO.ClH/c1-7(10-2)8-5-3-4-6-9(8)11;/h3-7,10-11H,1-2H3;1H
Standard InChI Key XHZLOBZVVQAGQP-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1O)NC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2-[1-(Methylamino)ethyl]phenol hydrochloride is an organic salt formed by the reaction of 2-[1-(methylamino)ethyl]phenol with hydrochloric acid. Its molecular formula, C₉H₁₄ClNO, corresponds to a molecular weight of 187.67 g/mol . The compound’s structure includes a phenol group (C₆H₅OH) substituted at the second position with a 1-(methylamino)ethyl chain, which is protonated as a hydrochloride salt (Fig. 1).

Table 1: Key Identifiers of 2-[1-(Methylamino)ethyl]phenol Hydrochloride

PropertyValue
CAS Number1094600-71-1
Molecular FormulaC₉H₁₄ClNO
Molecular Weight187.67 g/mol
IUPAC Name2-[1-(Methylamino)ethyl]phenol hydrochloride
Purity (Commercial)≥95%

Structural Analogues and Related Compounds

The compound shares structural similarities with bioactive phenethylamine derivatives. For example, (R)-(-)-Phenylephrine HCl (PubChem CID: 67108212) contains a hydroxyl group at the third position of the phenolic ring and a methylaminoethyl side chain, differing primarily in substitution patterns . Another analogue, 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride (CAS: 2059975-38-9), introduces a chlorine substituent, altering electronic properties and potential reactivity. Such structural variations influence solubility, receptor affinity, and metabolic stability, underscoring the importance of substitution patterns in pharmacological activity .

SupplierPurityQuantityPrice (EUR)Delivery Timeline
CymitQuimica95%250 mgInquiryMay 2025
CymitQuimica≥95%50 mg – 500 mg459–1,232June 2025

Suppliers emphasize its role as a "versatile small molecule scaffold," suggesting utility in medicinal chemistry and drug discovery .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents like water or ethanol compared to its free base form. Analogous compounds, such as N-methyl tyramine hydrochloride, demonstrate solubility in dimethyl sulfoxide (DMSO) and methanol, which may extrapolate to similar behavior here. Stability data are lacking, but phenolic compounds generally require storage under inert conditions to prevent oxidation .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable, computational predictions using tools like PubChem’s 3D conformer generator suggest characteristic peaks for:

  • Phenolic O-H Stretch: ~3200–3600 cm⁻¹ (IR).

  • Methylamino N-H Stretch: ~2500–3000 cm⁻¹ (IR) .
    Mass spectrometry would likely show a parent ion at m/z 187.67, corresponding to [M+H]⁺.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaKey DifferencesKnown Applications
2-[1-(Methylamino)ethyl]phenol HClC₉H₁₄ClNOBaseline structureResearch scaffold
(R)-(-)-Phenylephrine HClC₉H₁₄ClNO₂Additional hydroxyl groupVasoconstrictor
4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol HClC₉H₁₂Cl₂NO₂Chloro substituentSynthetic intermediate

Chlorinated derivatives like the latter exhibit altered electronic profiles, potentially enhancing receptor binding or metabolic stability.

Research Gaps and Future Directions

Despite its commercial availability, 2-[1-(methylamino)ethyl]phenol hydrochloride remains understudied. Priority research areas include:

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.

  • Target Identification: Screening against neurotransmitter receptors or antioxidant enzymes.

  • Derivatization Studies: Synthesis of analogs to optimize bioactivity and solubility.

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